molecular formula C11H15NO2 B151585 (3S,4S)-1-benzylpyrrolidine-3,4-diol CAS No. 90365-74-5

(3S,4S)-1-benzylpyrrolidine-3,4-diol

Cat. No. B151585
CAS RN: 90365-74-5
M. Wt: 193.24 g/mol
InChI Key: QJRIUWQPJVPYSO-QWRGUYRKSA-N
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Description

The compound "(3S,4S)-1-benzylpyrrolidine-3,4-diol" is a chiral pyrrolidine derivative, which is of significant interest in the field of organic chemistry due to its potential as a building block for the synthesis of biologically active compounds. The stereocenters at the 3rd and 4th positions of the pyrrolidine ring indicate its chiral nature, which is crucial for its biological activity.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine carboxylic acids has been achieved with high diastereomeric and enantiomeric excesses, indicating the potential for similarly efficient synthesis of "(3S,4S)-1-benzylpyrrolidine-3,4-diol" . Additionally, a practical and efficient synthesis of a closely related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been established, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The specific stereochemistry of the compound "(3S,4S)-1-benzylpyrrolidine-3,4-diol" would influence its molecular interactions and properties. Structural analysis of similar compounds has been conducted using various computational methods, which could be applied to this compound to predict its behavior in different environments .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including conjugate additions, cyclizations, and reductions. The synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrates the use of methylation, reduction, and protection reactions to achieve the desired stereochemistry . These reactions could be relevant to the synthesis and further functionalization of "(3S,4S)-1-benzylpyrrolidine-3,4-diol".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives provides a method that could be adapted to synthesize "(3S,4S)-1-benzylpyrrolidine-3,4-diol" and study its properties . The physical properties such as solubility and melting point can be determined experimentally, while chemical properties like reactivity can be inferred from known reactions of similar compounds.

Scientific Research Applications

Chiral Organogels

(Cicchi et al., 2010) demonstrated the use of a derivative of (3S,4S)-1-benzylpyrrolidine-3,4-diol in creating stable gels in both polar and apolar solvents. This compound forms chiral supramolecular structures and fibers, displaying enantiomeric discrimination and self-sorting processes.

Enantiopure Macrocyclic Polyesters

(Cicchi et al., 1998) used (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine as a building block for enantiopure macrocyclic polyesters, confirming their structure through NMR spectroscopy and FAB mass spectrometry.

Synthesis of Azasugars

(Lombardo et al., 2001) explored an efficient synthesis route for azasugars, which are active as enzymatic inhibitors, using a derivative of (3S,4S)-1-benzylpyrrolidine-3,4-diol.

Preparation from Natural Sources

(Aga et al., 2013) reported a scalable methodology for preparing optically active (3S)-1-benzylpyrrolidine-3-ol, a precursor to this compound, from naturally occurring alkaloids.

Chemoenzymatic Synthesis

(Kamal et al., 2004) described the chemoenzymatic synthesis of derivatives of (3S,4S)-1-benzylpyrrolidine-3,4-diol, showcasing its application in creating key intermediates for antitumor compounds.

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this purpose.


Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research.


properties

IUPAC Name

(3S,4S)-1-benzylpyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUWQPJVPYSO-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-benzylpyrrolidine-3,4-diol

CAS RN

90365-74-5
Record name (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 56.7 g (0.24 mol) of 2-mesitylenesulfonic acid dihydrate (produced by Aldrich Chemical Co., Inc.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 85.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 13.1 g (0.24 mol) of methanesulfonic acid (produced by Tokyo Chemical Industry Co., Ltd.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. And then after the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 85.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 46.2 g (0.24 mol) of p-chlorobenzenesulfonic acid (produced by Tokyo Chemical Industry Co., Ltd.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.8 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 86.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To the solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, 15.0 g of water, and 60.0 g of acetone in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at ambient temperature with irradiation by 500 W Xe lamps (UXL-500D xenon lamp produced by Ushio). After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 17.4 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 90.0%) was obtained and 1-benzyl-3-pyrroline was not recovered.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0. 13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 17.4 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 90.0%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-1-benzylpyrrolidine-3,4-diol
Reactant of Route 2
(3S,4S)-1-benzylpyrrolidine-3,4-diol
Reactant of Route 3
Reactant of Route 3
(3S,4S)-1-benzylpyrrolidine-3,4-diol
Reactant of Route 4
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(3S,4S)-1-benzylpyrrolidine-3,4-diol
Reactant of Route 5
Reactant of Route 5
(3S,4S)-1-benzylpyrrolidine-3,4-diol
Reactant of Route 6
(3S,4S)-1-benzylpyrrolidine-3,4-diol

Citations

For This Compound
22
Citations
R Łysek, P Vogel - Helvetica chimica acta, 2004 - Wiley Online Library
N‐Substituted (3S,4S)‐ and (3R,4R)‐pyrrolidine‐3,4‐diols 9 and 10, respectively, were derived from (+)‐L‐ and (−)‐D‐tartaric acid, respectively. Compounds 9k, 9l, and 9m with the N‐…
Number of citations: 21 onlinelibrary.wiley.com
LH Lu, XL Sun, PA Wang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C11H15NO2, the pyrrolidine ring adapts a twisted envelope conformation and the two hydroxyl groups are arranged in a trans conformation. The crystal packing is …
Number of citations: 9 scripts.iucr.org
CM Marson, RC Melling - Synthesis, 2006 - thieme-connect.com
A convenient and general route to enantiopure 3, 4-diamino-1-substituted pyrrolidines has been devised. 1-Alkyl, 1-alkanoyl, 1-cycloalkyl and 1-aryl-3, 4-diaminopyrrolidines of the (3R, …
Number of citations: 4 www.thieme-connect.com
DW Widlicka, A Gontcharov, R Mehta… - … Process Research & …, 2019 - ACS Publications
Manufacture of an EGFR inhibitor required the asymmetric synthesis of a key 3,4-trans-substituted pyrrolidine suitable for pilot-plant scale. The initial synthetic route utilized reagents …
Number of citations: 5 pubs.acs.org
Y Li, Y Zhang, HY Zhang, YP Han… - Asian Journal of Organic …, 2020 - Wiley Online Library
Three (R,R)‐3,4‐diaminopyrrolidine‐based chiral N 4 ligands and corresponding iron complexes were synthesized. The complexes were applied to the asymmetric epoxidation of …
Number of citations: 1 onlinelibrary.wiley.com
A El Nemr, ESH El Ashry - Heterocycles from Carbohydrate Precursors, 2007 - Springer
Anisomycin is a natural product that received much attention due to its interesting biological activity against certain pathogenic protozoa, strains of fungi, and in the treatment of certain …
Number of citations: 6 link.springer.com
F Xie, F Yang, Y Liang, L Li, Y Xia, F Jiang… - European Journal of …, 2019 - Elsevier
Protein tyrosine phosphatase 1B (PTP1B) has been considered as a promising therapeutic target for type 2 diabetes mellitus (T2DM) and obesity due to its key regulating effects in …
Number of citations: 18 www.sciencedirect.com
HD Preetham, M Umashankara, KSS Kumar… - Medicinal Chemistry …, 2022 - Springer
Pyrrolidine-based cationic peptides showing high stability to enzyme degradation and strong binding affinity towards DNA are widely investigated as tools to interfere in gene expression…
Number of citations: 2 link.springer.com
A Sharma, SH More, KN Ganesh - European Journal of …, 2021 - Wiley Online Library
Modifications to the peptide nucleic acid (PNA) backbone has been well known to alter the thermodynamical parameters of PNA : DNA complexes to broaden their utility for different …
S Kosgi - 2012 - dspace.ncl.res.in
A protein is a polypeptide chain made up of amino acid residues linked together via peptide bond in a definite sequence. Amino acids are chiral (except for glycine, in which the normal …
Number of citations: 0 dspace.ncl.res.in

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